CID 171042859
Description
No data about the chemical identity, structure, or properties of CID 171042859 is provided in the evidence. PubChem entries typically include:
- Molecular formula
- Molecular weight
- Structural descriptors (e.g., SMILES, InChIKey)
- Physicochemical properties (e.g., solubility, logP)
- Biological activity (e.g., enzyme inhibition, toxicity)
Recommendation: Verify the correct CID or provide additional sources describing this compound.
Properties
Molecular Formula |
C4H6Na2O4 |
|---|---|
Molecular Weight |
168.09 g/mol |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/i1D2,2D2;; |
InChI Key |
FKGDSSDAWPLWAQ-RIZDZYNXSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O.[Na].[Na] |
Canonical SMILES |
C(CC(=O)O)C(=O)O.[Na].[Na] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights methodological frameworks for comparing compounds (e.g., structural overlays, substrate specificity assays) but lacks data specific to CID 171042859. Examples of comparative analyses from the evidence include:
Table 1: Comparison of Substrates/Inhibitors from
Key Findings from Evidence:
- Structural overlays (e.g., steroid backbones of bile acids vs. triterpenoids) are used to infer binding modes .
- Functional analogies (e.g., betulin derivatives vs. ginkgolic acids) rely on shared pharmacophores like hydroxyl or carboxyl groups .
- Toxicity profiles of oscillatoxin derivatives correlate with macrocyclic ring modifications .
Limitation: Without this compound's structure or activity data, these frameworks cannot be applied meaningfully.
Critical Gaps and Recommendations
A. Missing Data for this compound
- No structural descriptors (e.g., 2D/3D overlays) or bioactivity data.
- No references to synthesis, stability, or metabolic pathways.
B. Methodological Guidance from Evidence
To conduct a valid comparison, follow protocols outlined in the evidence:
Structural Analysis : Use 3D overlays to compare steric/electronic features (e.g., ’s DHEAS vs. TC overlays) .
Functional Assays : Test substrate/inhibitor activity against shared targets (e.g., enzymes, transporters) .
ADMET Profiling : Compare solubility, CYP inhibition, and bioavailability using tools like SwissADME or ADMETLab .
C. Suggested Workflow
Retrieve this compound’s PubChem entry for baseline data.
Identify analogs using PubChem’s "Similar Compounds" tool or Tanimoto similarity scoring.
Cross-reference with databases like ChEMBL or BindingDB for bioactivity comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
